REACTION_CXSMILES
|
O.[Cl:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:4]=1[NH2:5].[C:14](Cl)(Cl)=[S:15].CN(C)C=O>C1(C)C=CC=CC=1>[Cl:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([Cl:13])[C:4]=1[N:5]=[C:14]=[S:15]
|
Name
|
12-L
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The black solution obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled over 15 hours to 23° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residual black oil was triturated with hexane (2 L)
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
After chilling for an hour
|
Type
|
FILTRATION
|
Details
|
the rust-colored solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in the air at ambient temperature to a constant weight of 437 g (73%) of (1)
|
Type
|
CUSTOM
|
Details
|
to be used in the subsequent reaction
|
Type
|
CUSTOM
|
Details
|
however, (1) can also be recrystallized
|
Type
|
CUSTOM
|
Details
|
in high yield from hexane
|
Type
|
CUSTOM
|
Details
|
) The hexane filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The material was triturated with hexane (1 L)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |